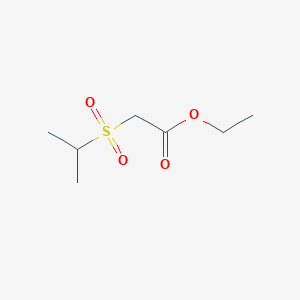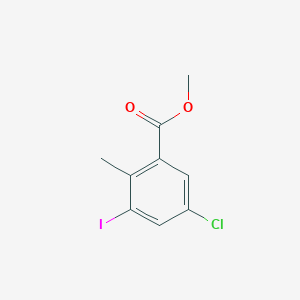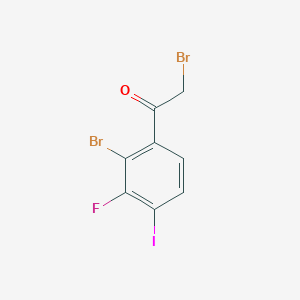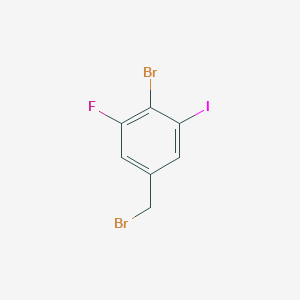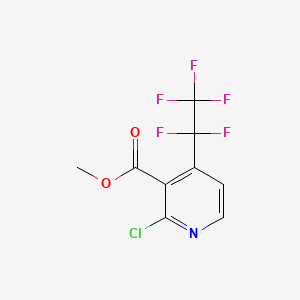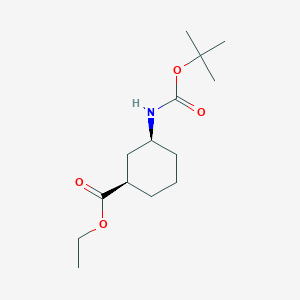
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a synthetic organic compound often used in various chemical and pharmaceutical research applications. This compound features a cyclohexane ring with specific stereochemistry, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylate group is introduced through esterification reactions.
Stereoselective Synthesis: Specific catalysts and reaction conditions are used to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Catalysts: Employing optimized catalysts to increase yield and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclohexane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of metabolic or signaling pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate: Lacks the Boc protection group.
Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protection group, which makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
851075-68-8 |
|---|---|
Formule moléculaire |
C14H25NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
ethyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1 |
Clé InChI |
JXJJXVKJXFKALA-MNOVXSKESA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


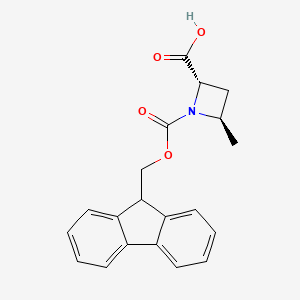
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)
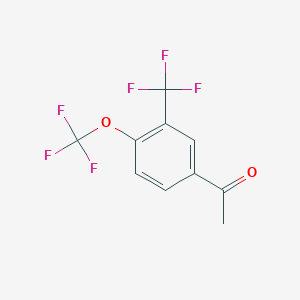

![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)

